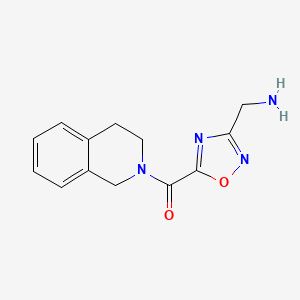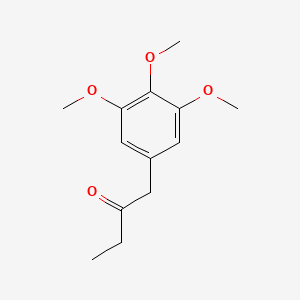
(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both an oxadiazole ring and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Introduction of the dihydroisoquinoline moiety: This step involves the reaction of the oxadiazole intermediate with a dihydroisoquinoline derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can also occur, potentially affecting the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against various biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroquinolin-2(1H)-yl)methanone
- (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Uniqueness
The uniqueness of (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its combination of the oxadiazole and dihydroisoquinoline moieties. This dual functionality can provide distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1119449-50-1 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C13H14N4O2/c14-7-11-15-12(19-16-11)13(18)17-6-5-9-3-1-2-4-10(9)8-17/h1-4H,5-8,14H2 |
InChI Key |
PHMLZDLAZKOQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)





![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)


